3-(Naphthalen-2-YL)propan-1-amine
Overview
Description
3-(Naphthalen-2-YL)propan-1-amine, also known as methylnaphetamine, MNA, MNT and PAL-1046, is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters has been achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process has been used to synthesize a variety of naphthalene-substituted aromatic esters .Molecular Structure Analysis
The molecular structure of 3-(Naphthalen-2-YL)propan-1-amine can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its molecular formula and molecular weight .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Naphthalen-2-YL)propan-1-amine include a boiling point of 328.9±21.0 °C, a density of 1.049±0.06 g/cm3, and a pKa of 10.22±0.10 .Scientific Research Applications
Synthesis and Reactivity Studies : A study by Aleksandrov et al. (2018) explored the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide and its transformation into 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole, highlighting the compound's potential in organic synthesis and chemical reactivity research (Aleksandrov, El’chaninov, & Stepanov, 2018).
Design and Synthesis of Acetamide Derivatives : Yang Jing (2010) conducted research on the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, contributing to the field of medicinal chemistry and drug design (Yang Jing, 2010).
Photophysical Study of Probes : A photophysical study by Moreno Cerezo et al. (2001) on probes like prodan (1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one) in various solvents, underscores the compound’s utility in understanding solute-solvent interactions, vital in biological and chemical research (Moreno Cerezo et al., 2001).
Synthesis of Metal Derivatives : Al-Masri et al. (2013) explored the synthesis of carbonyl group-6-metal derivatives with ligand N,N-Bis(diphenylphosphino)naphthalen-1-amine, contributing to coordination chemistry and the study of metal-organic frameworks (Al-Masri, Mohamed, Moussa, & Alkordi, 2013).
Characterization of In Vitro Metabolites : Hong et al. (2021) characterized in vitro phase I metabolites of methamnetamine (N-Methyl-1-(naphthalen-2-yl)propan-2-amine) in human liver microsomes, contributing to pharmacokinetics and toxicology research (Hong et al., 2021).
Polymer Chemistry Applications : Şenol and Kaya (2019) synthesized substituted poly(naphthalene)s with imine bonding containing thiophene unit from 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine, highlighting applications in material science and polymer chemistry (Şenol & Kaya, 2019).
Neurochemical Profiles : Iversen et al. (2013) investigated the neurochemical profiles of novel psychoactive substances, including 1-(naphthalen-2-yl)propan-2-amine, contributing to neuropharmacology and substance abuse research (Iversen et al., 2013).
Future Directions
properties
IUPAC Name |
3-naphthalen-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUYTXKVFLOJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593132 | |
Record name | 3-(Naphthalen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-YL)propan-1-amine | |
CAS RN |
13198-21-5 | |
Record name | 3-(Naphthalen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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